REACTION_CXSMILES
|
[F:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([CH:8](Br)[CH2:9][CH2:10][Cl:11])=O)=[CH:4][CH:3]=1.[S-:15][C:16]#[N:17].[K+].C([OH:21])C>O>[F:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]2[NH:17][C:16](=[O:21])[S:15][C:8]=2[CH2:9][CH2:10][Cl:11])=[CH:4][CH:3]=1 |f:1.2|
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Name
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|
Quantity
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30 g
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Type
|
reactant
|
Smiles
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FC1=CC=C(C(=O)C(CCCl)Br)C=C1
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Name
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potassium thiocyanate
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Quantity
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11.5 g
|
Type
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reactant
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Smiles
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[S-]C#N.[K+]
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Name
|
|
Quantity
|
120 mL
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Type
|
reactant
|
Smiles
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C(C)O
|
Name
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|
Quantity
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6 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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prepared in accordance with our Italian Patent Application No
|
Type
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TEMPERATURE
|
Details
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under reflux for 4 hours
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Duration
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4 h
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Type
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FILTRATION
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Details
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The precipitated solid is filtered while hot and 1-p-fluorobenzoyl-1-thiocyano-3-chloropropane
|
Type
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CUSTOM
|
Details
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precipitates from the filtrate
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Type
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TEMPERATURE
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Details
|
on cooling
|
Type
|
CUSTOM
|
Details
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The acetic acid is removed from the reacting mass under reduced pressure
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Type
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EXTRACTION
|
Details
|
the residue is extracted while hot with chloroform
|
Type
|
CUSTOM
|
Details
|
The chloroform solution is evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue recrystallised
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C=1NC(SC1CCCl)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |